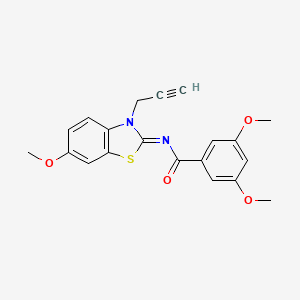![molecular formula C13H10N2O5S2 B2860266 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 7184-83-0](/img/structure/B2860266.png)
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C13H10N2O5S2 and its molecular weight is 338.35. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The chemical compound is part of a broader class of thiazolidinone derivatives, which have been explored extensively for their synthesis, stereochemistry, and potential biological activities. A study highlights the synthesis of novel compounds with thiazolidinone cores, providing insight into their structural characteristics and biological assays. These compounds were synthesized from 10-undecenoic acid hydrazide via m-nitrobenzaldehyde-10-undecenohydrazone using mercaptoacetic acid, leading to a variety of thiazolidinone derivatives. Structural assignment and stereochemistry were meticulously analyzed, showcasing the compound's complexity and potential for further modification for various applications (Rahman et al., 2005).
Anticancer Activity
Thiazolidinone derivatives, including compounds structurally related to 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, have shown promising anticancer activity. A study synthesizing Ciminalum–thiazolidinone hybrid molecules demonstrated significant antimitotic activity across a panel of cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. The research underscores the importance of the thiazolidinone core and its substituents in achieving cytotoxic levels against cancer cells, highlighting the potential therapeutic applications of such compounds (Buzun et al., 2021).
Antimicrobial Properties
Thiazolidinone derivatives also possess antimicrobial properties, as evidenced by the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives. These compounds were evaluated for their antimicrobial activities, with some showing promising results against specific pathogens. This research area opens up potential applications for these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Gouda et al., 2010).
Catalysis and Chemical Reactions
Moreover, thiazolidinone derivatives are investigated for their role in catalysis and facilitating chemical reactions. For example, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, illustrating the utility of thiazolidinone-based compounds in synthetic chemistry to enhance reaction efficiencies and product yields (Tayebi et al., 2011).
Propiedades
IUPAC Name |
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-3-1-2-4-9(8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZLMXPUUYHQPB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

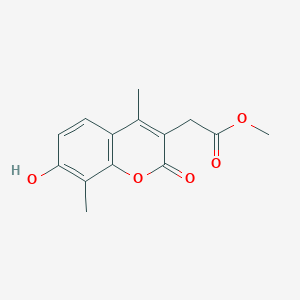
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)
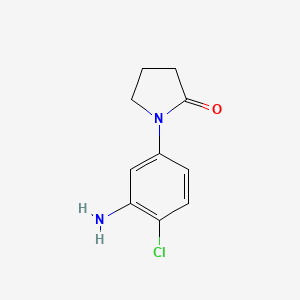
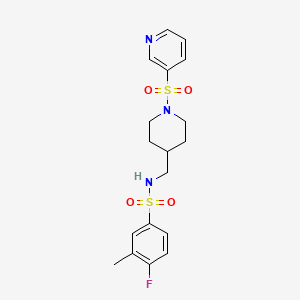
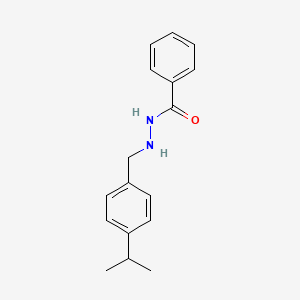

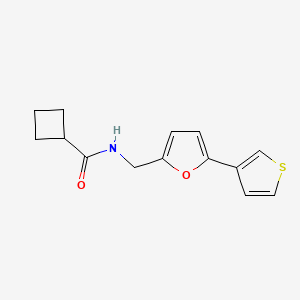
![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)
![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)
![2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2860203.png)
